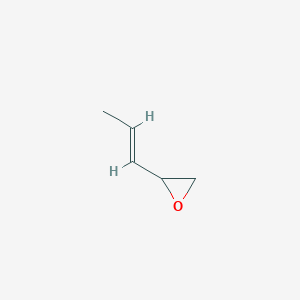

2-(1-Propenyl)oxirane

Description

Properties

IUPAC Name |

2-[(E)-prop-1-enyl]oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-3-5-4-6-5/h2-3,5H,4H2,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHBFAGTEWFCBI-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1 Propenyl Oxirane and Its Derivatives

Direct Epoxidation Strategies for Propenyl-Containing Precursors

The most direct method for synthesizing 2-(1-propenyl)oxirane involves the epoxidation of a suitable propenyl-containing precursor, such as 1,3-butadiene (B125203) or related alkenes. acs.orgrsc.org This approach focuses on the direct addition of an oxygen atom across one of the double bonds of the starting material. acs.org

Metal-Catalyzed Epoxidations

Metal catalysts are frequently employed to facilitate the epoxidation of alkenes, offering high efficiency and selectivity. acs.org Silver-based catalysts, for instance, are the industry standard for ethylene (B1197577) epoxidation and have been adapted for other olefins. acs.org

In the context of producing compounds structurally related to this compound, the epoxidation of 1,3-butadiene is a key reaction. acs.org Bimetallic silver-copper (B78288) (AgCu) catalysts have shown significant promise in this area. Studies using a silver overlayer on a copper surface (Ag/Cu(111)) have demonstrated a remarkable increase in selectivity for 3,4-epoxy-1-butene, a structural isomer of this compound, reaching up to 100%. acs.org The synergy between the two metals is crucial; copper enhances the dissociation of oxygen, while the silver overlayer prevents the formation of copper oxide domains that would otherwise lead to combustion. acs.org

| Catalyst System | Precursor | Product | Selectivity | Reference |

| Ag/Cu(111) | 1,3-Butadiene | 3,4-Epoxy-1-butene | 100% | acs.org |

| Cs-promoted Ag | 1,3-Butadiene | 3,4-Epoxy-1-butene | High | acs.org |

Organocatalytic Epoxidations

Organocatalysis presents an alternative to metal-based systems, avoiding the potential for metal contamination in the final product. researchgate.net These methods often utilize small organic molecules to catalyze the epoxidation reaction. A common approach involves the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (mCPBA), which contain an electrophilic oxygen atom that reacts with the nucleophilic double bond of the alkene. libretexts.org The reaction proceeds through a concerted mechanism involving a four-part, circular transition state. libretexts.org

Chemo-enzymatic Approaches to Oxirane Formation

Chemo-enzymatic methods combine the selectivity of enzymes with chemical reactions to achieve efficient synthesis. frontiersin.orgnih.govresearchgate.net A notable example is the lipase-catalyzed epoxidation of propenylbenzenes, which are structurally related to the precursors of this compound. frontiersin.orgnih.govresearchgate.netnih.gov

In this two-step process, a lipase (B570770), such as immobilized lipase B from Candida antarctica (Novozym 435), catalyzes the in situ formation of a peroxycarboxylic acid from a carboxylic acid and hydrogen peroxide. frontiersin.orgnih.gov This peroxy acid then epoxidizes the propenylbenzene. The resulting epoxide can then be hydrolyzed to form a diol. frontiersin.orgnih.govresearchgate.net This method has been successfully applied to substrates like isosafrole, anethole, and isoeugenol. frontiersin.orgnih.govresearchgate.net

Intramolecular Cyclization Pathways for Oxirane Ring Formation

An alternative to direct epoxidation is the formation of the oxirane ring through an intramolecular cyclization reaction. quimicaorganica.org The most common of these is the intramolecular Williamson ether synthesis. libretexts.orgquimicaorganica.orgyoutube.com This method involves the treatment of a halohydrin (a molecule containing both a halogen and a hydroxyl group on adjacent carbons) with a base. libretexts.orgquimicaorganica.org The base deprotonates the hydroxyl group to form an alkoxide, which then acts as a nucleophile, attacking the carbon bearing the halogen in an intramolecular SN2 reaction to form the epoxide ring. quimicaorganica.orgyoutube.com

Electrochemical Synthesis Methods for Epoxides

Electrochemical methods offer a sustainable and powerful alternative for synthesizing epoxides. researchgate.net These techniques utilize electricity to drive chemical reactions, often under mild conditions and with high selectivity. researchgate.net While direct electrochemical epoxidation of olefins can be challenging, electrochemical methods can be employed in various ways to facilitate epoxide synthesis. For instance, electrochemistry can be used to generate reagents in situ or to drive reductive or oxidative cyclization reactions. researchgate.net Although a direct electrochemical synthesis for this compound is not prominently detailed in the provided context, the general applicability of electrosynthesis to epoxides suggests its potential as a viable synthetic route. researchgate.net

Stereoselective and Enantioselective Synthetic Routes

The synthesis of specific stereoisomers (enantiomers or diastereomers) of this compound is of significant interest, as different stereoisomers can have distinct biological activities or be required for the synthesis of complex chiral molecules. libretexts.orgiupac.org

A landmark method in this area is the Sharpless asymmetric epoxidation. quimicaorganica.orglibretexts.orgnih.gov This reaction is particularly effective for allylic alcohols. libretexts.orgnih.gov It employs a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and an oxidant, typically tert-butyl hydroperoxide. libretexts.org The choice of the chiral tartrate ligand ((+)-DET or (-)-DET) dictates the stereochemical outcome, allowing for the selective formation of one of the two possible epoxide enantiomers with high enantiomeric excess. libretexts.org

Another approach involves the use of chiral sulfur ylides, as demonstrated in the synthesis of the polyketide fragment of bengamide E. nih.gov This method utilized trans-epoxides synthesized via Sharpless asymmetric epoxidation, which were then converted to epoxyamides and subjected to a palladium(0)-catalyzed ring-opening to yield syn-diol products. nih.gov

| Method | Catalyst/Reagent | Substrate Type | Key Feature | Reference |

| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, (+)- or (-)-DET, t-BuOOH | Allylic Alcohols | High enantioselectivity controlled by chiral ligand | quimicaorganica.orglibretexts.orgnih.gov |

| Kishi's Method | mCPBA, then LiCu(Me)₂ | Chiral Allylic Alcohols | High stereocontrol from chiral starting material | nih.gov |

| Chiral Sulfur Ylides | Chiral sulfur ylide | Aldehydes/Ketones | Formation of chiral epoxides | nih.gov |

Chiral Catalyst-Mediated Processes

The asymmetric synthesis of epoxides, where one enantiomer is formed preferentially, is of paramount importance for the production of chiral molecules like pharmaceuticals and agrochemicals. Chiral catalysts are central to achieving high enantioselectivity in the epoxidation of alkenes, including the 1,3-diene precursors to this compound.

Transition metal-catalyzed reactions using chiral ligands are a cornerstone of asymmetric synthesis. dicp.ac.cn For instance, nickel-catalyzed enantioselective hydroamination of 1,3-dienes has been developed using chiral diphosphine ligands, such as those based on a spiroketal framework (SKP), to produce chiral allylic amines with high regio- and enantioselectivity. dicp.ac.cn While this method produces amines rather than epoxides, the underlying principle of using a chiral metal complex to control stereochemistry at an allylic position is directly relevant. Similar strategies involving nickel catalysis with chiral ligands like DuPhos have been applied to the hydroalkoxylation of dienes to form chiral allylic ethers. nih.gov

More directly, well-established methods like the Sharpless-Katsuki epoxidation are renowned for the asymmetric epoxidation of allylic alcohols. While not directly applicable to the non-allylic alcohol precursors of this compound, the principles have inspired the development of other systems. The Jacobsen-Katsuki epoxidation, which utilizes chiral (salen)manganese(III) complexes, is effective for the enantioselective epoxidation of unfunctionalized olefins, including conjugated dienes. The catalyst's chiral environment dictates the face of the double bond to which the oxygen atom is delivered, leading to the formation of an enantioenriched epoxide.

| Catalyst System | Diene Substrate | Key Features |

| Nickel/Chiral Diphosphine (e.g., SKP) | 1,3-Dienes | Provides access to α-substituted chiral allylamines via 1,4-hydroamination with excellent regio- and enantioselectivities. dicp.ac.cn |

| Nickel/DuPhos | 1,3-Dienes | Achieves enantioselective hydroalkoxylation to form chiral allylic ethers, demonstrating control of C-O bond formation. nih.gov |

| Chiral (salen)Mn(III) Complexes | Conjugated Dienes | Enables direct asymmetric epoxidation of the double bond, producing chiral vinyl oxiranes. |

The development of these catalytic systems is an active area of research, with a focus on creating more efficient, selective, and broadly applicable catalysts for the synthesis of chiral epoxides from readily available starting materials like 1,3-dienes. dicp.ac.cnnih.gov

Substrate-Controlled Diastereoselective Approaches

In substrate-controlled synthesis, the stereochemical outcome of a reaction is determined by the inherent structural or stereochemical properties of the starting material. researchgate.net This approach relies on pre-existing stereocenters or directing functional groups within the substrate to guide the reagent to a specific face of the reacting center, resulting in the formation of a specific diastereomer.

A classic example of this is the directed epoxidation of allylic and homoallylic alcohols. researchgate.net The hydroxyl group in the substrate can coordinate to a metal-based epoxidizing agent, such as one containing vanadium or titanium, and deliver the oxidant to the proximal face of the double bond. This strategy provides high levels of diastereoselectivity. For the synthesis of derivatives of this compound, a starting material containing a nearby alcohol group can be used to control the stereochemistry of the epoxide ring relative to the existing chiral center. Research on alkenyl cyclopropyl (B3062369) carbinol derivatives has shown that a hydroxyl group can direct both cyclopropanation and epoxidation reactions with remarkable diastereoselectivity, furnishing cyclopropyl oxiranes as single diastereomers. researchgate.net

The geometry (Z vs. E) and substitution pattern of the alkene also play a crucial role in substrate-controlled epoxidations. acs.org For instance, in the epoxidation of 1-acyloxypenta-2,4-dienes using methyltrioxorhenium (MTO) as a catalyst, the regioselectivity is complementary to that achieved in directed epoxidations of the corresponding alcohols. acs.org This indicates that the electronic and steric properties of the substrate itself can dictate the site of epoxidation in conjugated systems, allowing for the selective formation of vinyl epoxides like this compound.

| Substrate Feature | Reagent/Catalyst | Outcome | Research Finding |

| Allylic/Homoallylic Alcohol | Vanadium or Titanium catalysts | High diastereoselectivity | The hydroxyl group directs the oxidant to one face of the alkene. researchgate.net |

| Alkenyl Cyclopropyl Carbinol | Vanadium-catalyzed epoxidation | Single diastereomer of cyclopropyl oxirane | The rigidity of the cyclopropyl core and the directing alcohol group ensure high selectivity. researchgate.net |

| Olefin Geometry (Z vs. E) | Methyltrioxorhenium (MTO) | Regioselective monoepoxidation | The site of epoxidation in conjugated dienes is dependent on the olefin's geometry and substitution pattern. acs.org |

These approaches highlight the power of using the substrate's own structure to achieve stereochemical control, often obviating the need for a chiral catalyst when a diastereoselective synthesis is desired. nih.gov

Novel Reagent Systems in Oxirane Synthesis

The synthesis of oxiranes, or epoxides, is a fundamental transformation in organic chemistry. visualizeorgchem.comlibretexts.org While traditional reagents like meta-chloroperoxybenzoic acid (m-CPBA) are widely used, significant research has been dedicated to developing novel reagent systems that offer advantages in terms of safety, efficiency, cost, and environmental impact. organic-chemistry.orglibretexts.org

One major area of development involves the use of hydrogen peroxide (H₂O₂) as a "green" oxidant, with water as the only byproduct. organic-chemistry.org Several catalytic systems have been devised to activate H₂O₂ for the epoxidation of alkenes:

Manganese Catalysts : Simple manganese(II) salts, in the presence of a bicarbonate buffer, can catalyze the epoxidation of various alkenes using H₂O₂. organic-chemistry.org

Methyltrioxorhenium (MTO) : MTO is a highly effective catalyst for alkene epoxidation with aqueous H₂O₂. The efficiency of the MTO system can be significantly enhanced by the addition of pyridine-based ligands, which also helps to prevent the acid-sensitive epoxide product from ring-opening. acs.orgorganic-chemistry.org

Organocatalysts : Ketones such as 2,2,2-trifluoroacetophenone (B138007) can act as efficient organocatalysts for the epoxidation of a wide range of olefins with H₂O₂, offering a metal-free alternative. organic-chemistry.org

Another innovative approach is the generation of the potent oxidant dimethyldioxirane (B1199080) (DMDO) in situ from Oxone and acetone. This method has been applied to the synthesis of polyoxygenated oxepanes, where an epoxidation step is key. rsc.org

Furthermore, systems that avoid peroxide-based oxidants entirely have been explored. For example, a procedure using sodium hypochlorite (B82951) or iodosylbenzene with various metal complexes as catalysts has been shown to effect the regioselective monoepoxidation of 1,3-dienes. rsc.org This method often yields regioselectivity different from that of standard peroxyacid epoxidations.

| Reagent System | Oxidant | Key Features |

| Manganese(II) salts / Bicarbonate | Hydrogen Peroxide (H₂O₂) | Simple and inexpensive catalyst system for various alkenes. organic-chemistry.org |

| Methyltrioxorhenium (MTO) / Pyridine | Hydrogen Peroxide (H₂O₂) | Highly efficient and selective for conjugated dienes; ligand prevents product degradation. acs.orgorganic-chemistry.org |

| 2,2,2-Trifluoroacetophenone | Hydrogen Peroxide (H₂O₂) | Metal-free organocatalytic system; mild and environmentally friendly. organic-chemistry.org |

| Oxone / Acetone | Dimethyldioxirane (DMDO, in situ) | Provides a potent oxidant for epoxidation under aqueous alkaline conditions. rsc.org |

| Metal Complexes / NaOCl | Sodium Hypochlorite | Offers alternative regioselectivity in the monoepoxidation of 1,3-dienes compared to peroxyacids. rsc.org |

These novel systems expand the toolkit available to synthetic chemists for the preparation of oxiranes like this compound, providing milder, more selective, and more sustainable routes. organic-chemistry.org

Chemical Reactivity and Transformation Pathways of 2 1 Propenyl Oxirane

Ring-Opening Reactions of the Oxirane Moiety

The high ring strain of the oxirane (epoxide) ring, approximately 13 kcal/mol, makes it susceptible to cleavage by various reagents. masterorganicchemistry.comwikipedia.org These reactions can be broadly categorized into nucleophilic, electrophilic, and catalytic processes.

Nucleophilic Ring Opening Reactions

Nucleophilic attack on the epoxide ring is a common transformation. wikipedia.org The regioselectivity of this attack, meaning which carbon of the epoxide is attacked, is influenced by the nature of the nucleophile and the reaction conditions. wikipedia.orgjsynthchem.com

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that readily react with epoxides. masterorganicchemistry.comyoutube.comlibretexts.org These reactions typically proceed via an S\textsubscript{N}2 mechanism, where the nucleophilic carbon of the organometallic reagent attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a new carbon-carbon bond. youtube.comlibretexts.org

In the case of unsymmetrical epoxides like 2-(1-propenyl)oxirane, the attack of a strong nucleophile like a Grignard reagent generally occurs at the less sterically hindered carbon atom. masterorganicchemistry.comchemistrysteps.com This is a key feature of S\textsubscript{N}2 reactions. youtube.com The reaction with ethylene (B1197577) oxide, for instance, is a useful method for producing a primary alcohol with two additional carbon atoms compared to the initial Grignard reagent. libretexts.orglibretexts.org

A typical reaction sequence involves the nucleophilic attack of the organometallic reagent on the epoxide in an aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a protonation step (e.g., with aqueous acid) to yield the final alcohol product. youtube.comlibretexts.org It is crucial to maintain anhydrous conditions during the initial reaction, as organometallic reagents are strong bases and will react with water. libretexts.org

Table 1: Examples of Organometallic Reagent Reactions with Epoxides

| Organometallic Reagent | Epoxide | Product | Reference |

| Grignard Reagent (RMgX) | Ethylene Oxide | Primary Alcohol (R-CH₂CH₂OH) | libretexts.orglibretexts.org |

| Organolithium Reagent (RLi) | Epoxide | Alcohol | masterorganicchemistry.comyoutube.com |

This table provides a general overview of the types of products formed from the reaction of organometallic reagents with epoxides.

Anionic reagents, which are strong nucleophiles, can induce the cleavage of the oxirane ring. masterorganicchemistry.com This process is characteristic of a base-catalyzed epoxide ring-opening, which follows an S\textsubscript{N}2 pathway. masterorganicchemistry.comresearchgate.net The nucleophile attacks the less substituted carbon atom of the epoxide ring. masterorganicchemistry.comchemistrysteps.com

A variety of strong nucleophiles can be employed for this purpose, including hydroxides, alkoxides, and cyanides. chemistrysteps.com The reaction is driven by the release of the high ring strain inherent in the three-membered epoxide ring. chemistrysteps.com The initial product is an alkoxide, which is then protonated in a subsequent workup step to yield the final alcohol. chemistrysteps.com

The coordination of a counterion, such as potassium, to the epoxide ring can activate the C-O bond for cleavage. researchgate.net This effect can be enhanced by the presence of additional oxygen atoms in the molecule, which can better complex the counterion. researchgate.net

Electrophilic Ring Opening Reactions

Under acidic conditions, the epoxide oxygen can be protonated, making it a better leaving group and activating the ring for nucleophilic attack. masterorganicchemistry.combyjus.com This acid-catalyzed ring-opening can proceed through a mechanism that has characteristics of both S\textsubscript{N}1 and S\textsubscript{N}2 reactions. chemistrysteps.combyjus.compressbooks.pub

The nucleophile in these reactions is often a weak nucleophile, such as water, an alcohol, or a halide ion from an anhydrous acid (HX). chemistrysteps.combyjus.com A key difference from base-catalyzed opening is the regioselectivity. In acid-catalyzed ring-opening of unsymmetrical epoxides, the nucleophile preferentially attacks the more substituted carbon atom. chemistrysteps.commasterorganicchemistry.com This is because the transition state has a significant partial positive charge that is better stabilized by the alkyl substituents on the more substituted carbon. chemistrysteps.com

For example, the reaction of an unsymmetrical epoxide with HCl will yield a halohydrin where the chlorine atom is bonded to the more substituted carbon. pressbooks.pub However, the attack still occurs from the backside, leading to an anti-stereochemical outcome, which is a hallmark of S\textsubscript{N}2 reactions. byjus.compressbooks.pub

Table 2: Regioselectivity of Epoxide Ring-Opening

| Conditions | Nucleophile | Site of Attack | Mechanism | Reference |

| Basic/Neutral | Strong (e.g., RO⁻, CN⁻) | Less substituted carbon | S\textsubscript{N}2 | masterorganicchemistry.comchemistrysteps.com |

| Acidic | Weak (e.g., H₂O, ROH, HX) | More substituted carbon | Hybrid S\textsubscript{N}1/S\textsubscript{N}2 | chemistrysteps.commasterorganicchemistry.com |

Catalytic Ring Opening Processes

Various catalysts can facilitate the ring-opening of epoxides. Lewis acid catalysts, for instance, can activate the epoxide for nucleophilic attack. jsynthchem.com Heterogeneous Lewis acid catalysts, such as tin-substituted Beta zeolites (Sn-Beta), have been shown to be effective for the regioselective ring-opening of epoxides with alcohols. nsf.gov These catalysts can offer high activity and selectivity under mild conditions, which is crucial to prevent the polymerization of terminal epoxides. nsf.gov

In some cases, the catalytic process can involve more complex transformations. For example, the Meinwald rearrangement represents an important approach where epoxides are transformed into carbonyl compounds, a reaction that can be initiated by various catalyst systems. researchgate.net Furthermore, zirconocene (B1252598) and photoredox catalysis have been employed to achieve the radical-based ring-opening of oxetanes, which share a similar ring-strain energy with oxiranes. thieme-connect.de This method can lead to the formation of the less-stable radical, resulting in unique regioselectivity. thieme-connect.de

Reactions Involving the Propenyl Moiety

The propenyl group in this compound also participates in characteristic reactions. One notable reaction is the Diels-Alder reaction. nih.govacs.org Vinyl epoxides can react with arynes in a transition-metal-free cascade process that involves a Diels-Alder reaction, followed by ring-opening aromatization and an ene reaction to produce functionalized phenanthrenes. nih.govacs.org Interestingly, the Diels-Alder reaction with arynes can be favored over the nucleophilic attack on the epoxide ring. nih.govacs.org

The metabolism of related compounds containing a propenyl group, such as safrole, can involve oxidation of the allyl side chain. wikipedia.org This suggests that the propenyl group in this compound could also be susceptible to oxidative cleavage or other transformations under specific biological or chemical conditions. wikipedia.orgmasterorganicchemistry.com

Addition Reactions

The reactivity of this compound in addition reactions is characterized by the electrophilic nature of the epoxide ring and the nucleophilic character of the alkene. The strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening. chemistrysteps.com These reactions can proceed via different mechanisms depending on the nucleophile and reaction conditions.

Strongly basic nucleophiles, such as organometallic reagents, typically engage in SN2-type reactions. libretexts.org For vinyl epoxides like this compound, two main pathways are possible: direct attack at the adjacent epoxide carbon (1,2-addition or SN2) or attack at the terminal carbon of the vinyl group, followed by rearrangement (1,4-addition or SN2').

Organocopper reagents, or Gilman reagents, are particularly notable for their reactions with epoxides, generally favoring attack at the less hindered carbon. wikipedia.orgchemistrysteps.com In the case of vinyl epoxides, the regioselectivity between the SN2 and SN2' pathways can be controlled. While Grignard and organolithium reagents may lead to mixtures, organocuprates often provide higher selectivity. masterorganicchemistry.com The addition of Lewis acids like boron trifluoride etherate can further influence the reactivity and regioselectivity of these additions. wikipedia.org For instance, the reaction of Grignard reagents in the presence of a catalytic amount of a copper(I) halide can favor conjugate addition. wikipedia.org

The table below summarizes typical addition reactions for vinyl epoxides.

Table 1: Nucleophilic Addition Reactions to Vinyl Epoxides

| Substrate Analogue | Nucleophile/Reagents | Major Product Type | Addition Mode | Reference |

|---|---|---|---|---|

| Generic Vinyl Epoxide | R₂CuLi (Organocuprate) | Allylic Alcohol | SN2' (1,4-addition) | acs.org |

| Generic Vinyl Epoxide | RMgX (Grignard Reagent) | Homoallylic Alcohol | SN2 (1,2-addition) | libretexts.org |

| Generic Vinyl Epoxide | RMgX, cat. CuI | Allylic Alcohol | SN2' (1,4-addition) | wikipedia.org |

| Generic Vinyl Epoxide | LiAlH₄ (Hydride) | Homoallylic Alcohol | SN2 (1,2-addition) | chemistrysteps.com |

Isomerization Reactions of Propenyl Ethers

While this compound is a vinyl epoxide, its isomerization reactions can lead to the formation of cyclic ether structures, such as dihydrofurans, or isomeric allylic alcohols. These transformations are often catalyzed by transition metals or promoted by bases.

A notable isomerization is the copper-catalyzed rearrangement of vinyl oxiranes into 2,5-dihydrofurans. nih.gov This ring-expansion protocol proceeds in excellent yields using electrophilic copper(II) acetylacetonate (B107027) as a catalyst, often with low catalyst loadings and without the need for a solvent. nih.gov The reaction is found to be stereospecific. acs.org For example, a trans-substituted vinyl epoxide rearranges to a cis-2,5-disubstituted dihydrofuran, while the corresponding cis-epoxide yields the trans-dihydrofuran. acs.org Ruthenium complexes have also been employed to catalyze the isomerization between diastereomers of vinyl epoxides. acs.org

Under strongly basic conditions, such as with lithium amides, epoxides can isomerize to allylic alcohols via an elimination mechanism. wikipedia.org For a vinyl epoxide, this can result in a conjugated dienol product.

Table 2: Isomerization Reactions of Vinyl Epoxides

| Substrate Type | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| Vinyl Epoxide | Cu(acac)₂ (Copper Catalyst) | 2,5-Dihydrofuran | nih.gov |

| cis-Vinyl Epoxide | TpRuPy₂Cl (Ruthenium Catalyst) | trans-Vinyl Epoxide (mixture) | acs.org |

| Vinyl Epoxide | Lithium dialkylamide (Strong Base) | Allylic Alcohol / Dienol | wikipedia.org |

| Alkynyl Epoxide | AuCl₃ (Gold Catalyst) | Furan | maxapress.comresearchgate.net |

Rearrangement Reactions

Brook Rearrangement and Analogues

The Brook rearrangement involves the intramolecular, base-catalyzed migration of a silyl (B83357) group from a carbon atom to an oxygen, forming a silyl ether. wikipedia.orgacs.org This reaction is driven by the formation of the strong silicon-oxygen bond. For this rearrangement to occur with a substrate like this compound, a silyl group must be present on a carbon atom adjacent to an alkoxide. This can be achieved through the reaction of a silylated vinyl epoxide.

For instance, treatment of a silylated vinyl epoxide with a base can initiate an eliminative ring-opening that subsequently undergoes a Brook rearrangement. acs.org This cascade generates a siloxy dienyl carbanion, which can be trapped by an electrophile. This demonstrates how the reactivity of the vinyl epoxide can be coupled with a classic rearrangement to build molecular complexity.

Eliminative Ring Opening Reactions

Eliminative ring-opening reactions of epoxides are typically promoted by strong bases and result in the formation of allylic alcohols. wikipedia.org This process occurs via a β-elimination pathway where a proton adjacent to the epoxide ring is removed, leading to a concerted C-O bond cleavage. wikipedia.org

In the context of this compound, the presence of the vinyl group allows for vinylogous elimination. Base-promoted isomerization can lead to the formation of a conjugated dienyl alcohol. wikipedia.org The stereochemistry of the resulting double bond is often trans to minimize steric interactions in the transition state. wikipedia.org The requirement for strongly basic conditions is a primary consideration for this type of transformation. wikipedia.org

Table 3: Eliminative Ring Opening of Unsaturated Epoxides

| Substrate Feature | Reagents | Mechanism | Product Type | Reference |

|---|---|---|---|---|

| Vinyl Group | Lithium Amide Base | Vinylogous β-elimination | Conjugated Allylic Alcohol | wikipedia.org |

| Silyl Group | Base | Eliminative Ring Opening / Brook Rearrangement | Siloxy Dienyl Carbanion | acs.org |

Combined Reactivity of Epoxide and Alkene Functionalities

The proximity of the epoxide and alkene functionalities in this compound allows for unique tandem and cascade reactions where both groups participate. These reactions are powerful tools in synthesis, enabling the rapid construction of complex molecular architectures.

One prominent example is the reaction of vinyl epoxides with arynes. This reaction proceeds via a cascade involving an initial [4+2] Diels-Alder cycloaddition between the aryne and the vinyl group, followed by a ring-opening of the epoxide. This sequence can lead to the formation of functionalized phenanthrene (B1679779) structures.

Tandem sequences can also be designed where one functional group is transformed to set up a subsequent reaction at the other. For example, an asymmetric addition of an organozinc reagent to the alkene of an enone can be followed by a diastereoselective epoxidation of the resulting allylic alkoxide intermediate. nih.gov This type of one-pot sequence can establish multiple stereocenters with high control. Similarly, singlet oxygen has been shown to react in a tandem fashion with molecules containing multiple alkene functionalities, a process relevant to the potential reactivity of the diene system that can be formed from this compound. nih.gov

Stereochemical Aspects in the Chemistry of 2 1 Propenyl Oxirane

Diastereoisomerism (cis/trans-propenyl configuration)

Diastereoisomerism in 2-(1-propenyl)oxirane arises from the geometric configuration of the propenyl group's carbon-carbon double bond. This type of isomerism, often referred to as cis-trans isomerism or E/Z isomerism, depends on the relative orientation of the substituents attached to the double bond. khanacademy.orgdocbrown.infolibretexts.org

trans-(E)-2-(1-Propenyl)oxirane : In this isomer, the hydrogen atoms on the double-bonded carbons are on opposite sides of the double bond. khanacademy.org The main carbon chain continues across the double bond.

cis-(Z)-2-(1-Propenyl)oxirane : In this isomer, the hydrogen atoms on the double-bonded carbons are on the same side of the double bond. khanacademy.org

| Isomer | Configuration | Description |

|---|---|---|

| trans-(E)-2-(1-Propenyl)oxirane | E | Substituent groups on the double bond are on opposite sides. |

| cis-(Z)-2-(1-Propenyl)oxirane | Z | Substituent groups on the double bond are on the same side. |

Enantiomerism of the Oxirane Ring

The three-membered oxirane ring in this compound contains two stereogenic centers at carbons C2 and C3. This gives rise to enantiomerism, where non-superimposable mirror-image isomers exist. The combination of diastereomerism from the propenyl group and enantiomerism from the oxirane ring means that this compound can exist as a set of four stereoisomers.

For each geometric isomer (cis and trans), there is a pair of enantiomers:

(2R,3S)- and (2S,3R)- for one geometric isomer

(2R,3R)- and (2S,3S)- for the other geometric isomer

The synthesis of enantiopure epoxides is a significant area of research, as the absolute configuration of the oxirane ring is critical for applications in asymmetric synthesis. mdpi.comnih.gov Methods like the Sharpless asymmetric dihydroxylation followed by cyclization can produce enantiomerically pure or enriched epoxides. mdpi.com Similarly, chiral epoxides can be synthesized from renewable sources like levoglucosenone (B1675106) through chemo-enzymatic processes. mdpi.com The ability to prepare specific enantiomers allows for their use as chiral building blocks in the synthesis of complex molecules such as natural products. nih.gov

| Configuration | Relationship | Significance |

|---|---|---|

| (2R,3S) | Enantiomer of (2S,3R) | The absolute configuration determines the stereochemical outcome in chiral synthesis, acting as a precursor for specific stereoisomers of target molecules. |

| (2S,3R) | Enantiomer of (2R,3S) | |

| (2R,3R) | Enantiomer of (2S,3S) | |

| (2S,3S) | Enantiomer of (2R,3R) |

Control and Transfer of Chirality in Reactions

A key feature in the chemistry of chiral, non-racemic this compound is the ability to control and transfer its inherent stereochemical information to new products. This transfer of chirality is fundamental in asymmetric synthesis, where the goal is to create new stereocenters with a specific, desired configuration. nih.gov

Chirality Transfer : This process involves the transmission of stereochemical information from a chiral starting material to a product, often through a reaction where the original stereocenter is modified or destroyed. nih.govrsc.org In reactions of this compound, the defined stereochemistry of the oxirane ring can direct the approach of a reagent, thereby determining the configuration of newly formed stereocenters. Even if the epoxide ring is opened, its initial stereochemistry influences the final product's stereochemistry. nih.gov This phenomenon, sometimes termed "memory of chirality," has been observed in various chemical transformations. nih.gov

Control of Chirality : Beyond the substrate's inherent chirality, external reagents and catalysts can exert powerful control over the stereochemical outcome. Chiral catalysts, for example, can create a chiral environment around the substrate, favoring one reaction pathway over another and leading to a highly enantio- or diastereoselective transformation. chemrxiv.org For instance, metal-mediated macrocyclizations have been shown to be highly dependent on the chirality of the catalyst, even when no new stereocenter is formed. chemrxiv.org In the context of this compound, an asymmetric catalyst could selectively react with one enantiomer in a racemic mixture (kinetic resolution) or guide the addition of a nucleophile to a specific face of the molecule. mdpi.comnih.gov

The synthesis of enantiopure compounds often relies on these principles. For example, enantiopure amino alcohols can be synthesized via the stereoselective ring-opening of enantiopure epoxides. scispace.com The success of these syntheses depends on the high fidelity of chirality transfer from the epoxide to the final product.

Stereochemical Outcome of Ring-Opening and Transformation Reactions

The ring-opening of epoxides is a synthetically powerful transformation, and its stereochemical outcome is a critical consideration. nih.gov For this compound, ring-opening reactions are subject to both regiochemical and stereochemical control.

Typically, nucleophilic attack on an epoxide proceeds via an S_N2 mechanism. This results in the inversion of configuration at the carbon atom that is attacked. stackexchange.com The regioselectivity of the attack (i.e., which of the two oxirane carbons is attacked) is influenced by steric and electronic factors.

Under basic or neutral conditions : Nucleophiles generally attack the less sterically hindered carbon atom. For this compound, this would be the C3 position (the carbon further from the propenyl group).

Under acidic conditions : The epoxide oxygen is protonated, and the reaction gains some S_N1 character. The nucleophile tends to attack the more substituted carbon (C2), which can better stabilize a partial positive charge.

The stereochemical consequence is predictable based on the S_N2 pathway: inversion of stereochemistry at the point of attack. For example, if a nucleophile attacks the C2 carbon of (2R,3R)-2-(1-propenyl)oxirane, the new stereocenter at C2 will have the (S) configuration. This predictable outcome is essential for designing stereoselective syntheses. scispace.comstackexchange.com

Transformations such as rearrangements can also have profound stereochemical implications. Epoxide-opening cascades, for instance, can lead to the formation of complex polycyclic structures with the stereochemistry being set by the initial epoxide and the nature of the cascade. core.ac.uk The conformation of the molecule at the moment of reaction plays a crucial role in determining which product stereoisomer is formed. stackexchange.com

| Reaction Condition | Site of Attack (Typical) | Stereochemical Result |

|---|---|---|

| Basic/Neutral | Less substituted carbon (C3) | Inversion of configuration at C3 |

| Acidic | More substituted carbon (C2) | Inversion of configuration at C2 |

Mechanistic Investigations of Reactions Involving 2 1 Propenyl Oxirane

Elucidation of Reaction Mechanisms in Synthesis

The synthesis of 2-(1-propenyl)oxirane primarily involves the selective epoxidation of a conjugated diene, namely 1,3-pentadiene. The key mechanistic challenge in this synthesis is controlling regioselectivity—that is, determining which of the two double bonds is oxidized. Several methods are employed, each with its distinct mechanistic pathway.

Epoxidation with Peroxy Acids

A common method for epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism is a concerted process where the peroxy acid delivers an oxygen atom to the double bond in a single step through a cyclic transition state, often referred to as the "butterfly mechanism". libretexts.orglibretexts.orgyoutube.com In this transition state, the alkene acts as a nucleophile attacking the electrophilic oxygen of the peroxy acid, while a series of bond formations and breakages occur simultaneously. libretexts.orgyoutube.com

For an unsymmetrical diene like 1,3-pentadiene, the reaction's regioselectivity is governed by the nucleophilicity of the double bonds. The internal C3=C4 double bond is more substituted and thus more electron-rich and nucleophilic than the terminal C1=C2 double bond. Consequently, epoxidation with reagents like m-CPBA typically favors the formation of 2-methyl-3-vinyloxirane over this compound. However, achieving high selectivity for this compound often requires specialized catalytic systems that can override this intrinsic reactivity.

Catalytic Asymmetric Epoxidation

Catalytic methods offer a pathway to both high regioselectivity and enantioselectivity. For conjugated dienes, titanium and vanadium-based catalysts are effective. For instance, Ti(IV)-salan catalysts with hydrogen peroxide (H₂O₂) can mediate the monoepoxidation of conjugated dienes. acs.org The regioselectivity in these systems can be directed by substituents. For hydroxyl-containing substrates like 2,4-pentadien-1-ols, epoxidation is often directed to the double bond distal (further away) from the directing group. acs.org This is contrary to the selectivity seen in Sharpless-type epoxidations which favor the proximal double bond. acs.org

Silver-based catalysts are used industrially for the epoxidation of 1,3-butadiene (B125203) to its corresponding vinyl epoxide, 3,4-epoxy-1-butene, a close structural analog of this compound. rsc.orgacs.org The mechanism on silver surfaces involves the reaction of the diene with an adsorbed oxygen species. Bimetallic catalysts, such as AgCu near-surface alloys, have shown high selectivity by promoting oxygen dissociation while inhibiting combustion pathways. acs.org

Intramolecular Cyclization (Halohydrin Route)

An alternative, two-step synthesis involves the formation of a halohydrin from 1,3-pentadiene, followed by an intramolecular Williamson ether synthesis. libretexts.orgyoutube.comorganic-chemistry.org In the first step, the diene reacts with a halogen (e.g., Br₂) in the presence of water. This proceeds via electrophilic addition, where the more nucleophilic internal double bond would preferentially react to form a bromonium ion, which is then opened by water. In the second step, a strong base deprotonates the alcohol, forming an alkoxide that subsequently displaces the adjacent halide via an intramolecular SN2 reaction to close the ring and form the epoxide. youtube.com

Detailed Studies of Ring-Opening Pathways

The high reactivity of epoxides is primarily due to their significant ring strain (approximately 13 kcal/mol), which is readily relieved upon ring-opening. masterorganicchemistry.comlumenlearning.com For a vinyl epoxide like this compound, the ring-opening is regiochemically complex and highly dependent on the reaction conditions, specifically whether they are basic (nucleophilic) or acidic. libretexts.orglibretexts.org

Base-Catalyzed Ring-Opening

Under basic or strongly nucleophilic conditions, the ring-opening of an unsymmetrical epoxide follows an SN2 mechanism. masterorganicchemistry.comlibretexts.orgjove.com The potent nucleophile, such as an alkoxide or hydroxide (B78521) ion, attacks one of the electrophilic carbons of the epoxide ring. jove.com Steric hindrance is the dominant factor controlling regioselectivity in this pathway. youtube.com The nucleophile preferentially attacks the less sterically hindered carbon atom. libretexts.orgjove.comyoutube.com

For this compound, the two epoxide carbons are both secondary. However, the carbon atom that is part of the propenyl group (C2) is sterically more encumbered than the other epoxide carbon (C3). Therefore, the SN2 attack occurs predominantly at C3, leading to the formation of a 1,2-addition product. The mechanism involves a backside attack, resulting in an inversion of configuration at the attacked carbon center. jove.com The initial product is an alkoxide, which is then protonated by the solvent or in a subsequent workup step. libretexts.orgjove.com

Acid-Catalyzed Ring-Opening

In the presence of an acid, the ring-opening mechanism shifts. The reaction is initiated by the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group) and activates the ring. masterorganicchemistry.comkhanacademy.org This is followed by nucleophilic attack. The mechanism is best described as a hybrid between SN1 and SN2. lumenlearning.comlibretexts.orglibretexts.org

The C-O bonds of the protonated epoxide begin to break, and a partial positive charge develops on the carbon atoms. libretexts.orgyoutube.com The regioselectivity is governed by electronic factors—specifically, the ability of the carbon atoms to stabilize this developing positive charge. libretexts.org For this compound, the carbon atom attached to the propenyl group (C2) can better stabilize a positive charge due to resonance with the adjacent double bond (forming an allylic carbocation-like transition state). Consequently, the nucleophile, which is typically weak under these conditions (e.g., water, alcohol), preferentially attacks this more substituted/resonance-stabilized carbon (C2). mdpi.com This can lead to both 1,2- and 1,4-addition products (SN2 and SN2' pathways, respectively). acs.org

| Condition | Mechanism | Nucleophile | Key Intermediate | Regioselectivity | Governing Factor |

| Basic/Neutral | SN2 | Strong (e.g., RO⁻, OH⁻, R-MgX) | Alkoxide | Attack at the less substituted carbon (C3) | Steric Hindrance |

| Acidic | SN1/SN2 Hybrid | Weak (e.g., H₂O, ROH) | Protonated Epoxide (Carbocation-like) | Attack at the more substituted/resonance-stabilized carbon (C2) | Electronic Effects |

Catalytic Cycle Analysis

Transition metal catalysis provides powerful and selective methods for transforming vinyl epoxides. Palladium-catalyzed reactions are particularly well-studied and offer a clear example of a catalytic cycle involving these substrates.

Palladium-Catalyzed π-Allyl Complex Formation

A cornerstone of vinyl epoxide chemistry is the palladium-catalyzed Tsuji-Trost type reaction. nih.govchemrxiv.org The catalytic cycle (shown below) is initiated by the reaction of a Palladium(0) complex with the vinyl epoxide.

Step 1: Oxidative Addition. The Pd(0) catalyst coordinates to the double bond of the vinyl epoxide and undergoes an oxidative addition. This step involves the cleavage of the C-O bond at the allylic position, leading to the formation of a zwitterionic π-allylpalladium(II) intermediate. acs.org This intermediate contains both a cationic π-allyl moiety and an alkoxide anion.

Step 2: Nucleophilic Attack. A nucleophile, which can be either added externally ("intermolecular") or be the alkoxide itself ("intramolecular"), attacks the π-allyl complex. The attack typically occurs at one of the terminal carbons of the allyl system. In many cases, the attack is favored at the less sterically hindered position. acs.org

Step 3: Reductive Elimination/Product Release. Following the nucleophilic attack, the product is released from the palladium center.

Step 4: Catalyst Regeneration. The Pd(0) catalyst is regenerated, allowing it to enter another catalytic cycle.

This catalytic cycle is highly versatile and has been used for a wide range of transformations, including the formation of conjugated alkadienyl carboxylates from the reaction of vinyl epoxides with cyclopropenones. acs.orgnih.gov

Radical-Mediated Pathways

Reactions involving this compound can also proceed through radical mechanisms, particularly under conditions that favor the formation of radical species, such as in the presence of peroxides or under UV irradiation.

Radical Addition to the Alkene

The propenyl group's double bond is susceptible to attack by radical species. In a typical radical addition mechanism, a radical initiator generates a reactive radical which then adds to the C=C double bond. The regioselectivity of this addition depends on the stability of the resulting carbon-centered radical. Addition of a radical (R•) to the terminal carbon of the propenyl group would generate a more stable secondary, allylic radical. This radical can then participate in propagation steps, such as abstracting a hydrogen atom or reacting with another molecule. Studies on the addition of peroxyl radicals to alkenes show that the initially formed adduct radical can undergo various subsequent reactions, including, in some cases, leading to a new epoxide. researchgate.net

Radical-Induced Cationic Polymerization

A specific and synthetically useful radical-mediated pathway is Radical-Induced Cationic Frontal Polymerization (RICFP). nih.govacs.orgresearchgate.net This process is used for mixtures of epoxides and other monomers like vinyl ethers. The mechanism involves a cascade of reactions:

Initiation: A thermal radical initiator (e.g., a peroxide) decomposes to form radicals.

Redox Reaction: These radicals react with an onium salt (e.g., an iodonium (B1229267) salt), reducing it and triggering its decomposition.

Acid Generation: The decomposition of the onium salt generates a superacid.

Cationic Polymerization: The superacid protonates the oxygen of the oxirane ring, initiating a cationic ring-opening polymerization of the epoxide. The heat generated by this exothermic polymerization then causes further decomposition of the radical initiator, creating a self-sustaining propagating front. acs.org

While this process typically involves a mixture of monomers, it illustrates a sophisticated pathway where a radical event initiates a cationic polymerization of the epoxide functionality.

Computational and Theoretical Chemistry of 2 1 Propenyl Oxirane

Density Functional Theory (DFT) Studies on Electronic Structure

A DFT study of 2-(1-propenyl)oxirane would be the first step in its computational characterization. DFT methods are used to calculate the electronic structure of molecules, providing insights into their reactivity and properties. nih.gov For this compound, researchers would typically optimize the molecule's geometry to find its most stable three-dimensional arrangement.

Following geometry optimization, key electronic properties would be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as a smaller gap generally indicates higher reactivity. researchgate.net A molecular electrostatic potential (MEP) map would also be generated to visualize the electron density distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This would be particularly useful in predicting how this compound might interact with other reagents.

Without specific studies on this compound, it is not possible to provide a data table of its electronic properties.

Molecular Dynamics Simulations for Conformational Analysis

The presence of a rotatable single bond between the oxirane ring and the propenyl group suggests that this compound can exist in multiple conformations. chemistrysteps.comlibretexts.org Molecular dynamics (MD) simulations are the ideal tool for exploring the conformational landscape of such a molecule. chemistrysteps.comlibretexts.org

An MD simulation would model the movement of the atoms of a this compound molecule over time, governed by a force field that describes the interatomic interactions. By simulating the molecule at a given temperature, researchers can observe the different conformations it adopts and their relative stabilities. pressbooks.pubmaricopa.edu The results of an MD simulation are typically presented as a potential energy surface, which maps the energy of the molecule as a function of its conformational coordinates (e.g., dihedral angles). This would allow for the identification of the most stable, low-energy conformations of this compound.

As no MD simulation data for this compound has been published, a data table of its stable conformers and their relative energies cannot be compiled.

Computational Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound in chemical reactions could be predicted using computational methods. The strained three-membered oxirane ring is a key feature that suggests a propensity for ring-opening reactions. fiveable.melibretexts.orglibretexts.org The adjacent propenyl group can also influence the molecule's reactivity.

Computational models can be used to study the reaction of this compound with various nucleophiles and electrophiles. By calculating the activation energies for different possible reaction pathways, chemists can predict which products are most likely to form and under what conditions. rsc.orgpsu.edu For example, in a ring-opening reaction, it would be possible to determine whether a nucleophile would preferentially attack the more or less substituted carbon of the oxirane ring (regioselectivity). nih.govmasterorganicchemistry.com

In the absence of specific computational studies on the reactions of this compound, a predictive data table of its reactivity and selectivity cannot be provided.

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to view the detailed mechanisms of chemical reactions. psu.edu For this compound, these calculations could be used to elucidate the step-by-step process of its reactions, such as the acid-catalyzed or base-catalyzed ring-opening of the epoxide. fiveable.melibretexts.orglibretexts.org

By mapping the entire reaction pathway, including the structures and energies of reactants, transition states, and products, a complete picture of the reaction mechanism can be constructed. psu.edu This would allow for a deep understanding of how bonds are broken and formed, and how the electronic structure of the molecule changes throughout the course of the reaction. For instance, in the case of a vinyl epoxide like this compound, computational studies could explore the competition between direct ring opening and reactions involving the double bond. rsc.orgacs.org

As there are no published quantum chemical calculations on the reaction mechanisms of this compound, a detailed mechanistic analysis with supporting data is not possible.

Advanced Analytical Methodologies for Research and Elucidation

Spectroscopic Methodologies for Structural and Stereochemical Elucidation

Spectroscopic techniques are indispensable for the detailed molecular characterization of 2-(1-Propenyl)oxirane, providing insights into its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical elucidation of this compound. Both ¹H and ¹³C NMR provide critical data for assigning the relative and absolute configurations of the molecule's stereoisomers.

The protons on the oxirane ring of epoxides typically resonate in the range of 2.5-3.5 ppm in the ¹H NMR spectrum. libretexts.org For instance, in 1,2-epoxypropane (2-methyloxirane), the methylene (B1212753) protons are diastereotopic and exhibit complex splitting patterns, appearing as distinct signals. libretexts.org This principle extends to this compound, where the protons on the oxirane ring and the propenyl group will have characteristic chemical shifts and coupling constants that are dependent on their spatial relationships. The coupling constants (J-values) between adjacent protons are particularly informative for determining cis/trans isomerism in the propenyl chain and the relative stereochemistry of the oxirane ring. Detailed analysis of 2D NMR spectra, such as COSY and NOESY, can further help in establishing through-bond and through-space correlations, respectively, which are vital for unambiguous stereochemical assignment. rsc.org

A study on menthyl 3-(4-methoxyphenyl)oxirane-carboxylate demonstrated the use of ¹H NMR to identify oxirane protons, with resonances observed at 4.59 ppm and 3.77 ppm. researchgate.net Similarly, ¹³C NMR showed chemical shifts for the oxirane carbons at 75.3 ppm and 56.2 ppm. researchgate.net While these are not direct data for this compound, they illustrate the expected regions for oxirane ring signals. For ethylene (B1197577) oxide, the protons resonate at 2.54 ppm. chemicalbook.com

Table 1: Representative ¹H NMR Chemical Shifts for Epoxide Protons

| Compound | Proton Environment | Chemical Shift (ppm) |

| 1,2-Epoxypropane libretexts.org | Oxirane ring CH₂ | ~2.5-3.5 |

| 1,2-Epoxypropane libretexts.org | Oxirane ring CH | ~2.5-3.5 |

| Ethylene Oxide chemicalbook.com | Oxirane ring CH₂ | 2.54 |

| Menthyl 3-(4-methoxyphenyl)oxirane-carboxylate researchgate.net | Oxirane ring protons | 3.77, 4.59 |

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and the analysis of reaction products. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of components in a mixture. jmchemsci.com

The electron ionization (EI) mass spectrum of a molecule like this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the oxirane ring and the propenyl side chain. The fragmentation patterns can provide valuable structural information. For example, the mass spectrum of the related compound, allyl glycidyl (B131873) ether, is available in the NIST Chemistry WebBook, which can serve as a reference for predicting the fragmentation of this compound. nist.gov GC-MS has been effectively used to identify various compounds, including those with oxirane structures, in complex mixtures like plant extracts. jetir.org The technique's ability to separate volatile compounds makes it well-suited for analyzing reaction mixtures where this compound might be a product or reactant. uokerbala.edu.iqfmach.it

Table 2: Application of Mass Spectrometry in Compound Analysis

| Technique | Application | Reference |

| GC-MS | Identification of compounds in plant extracts | jmchemsci.comjetir.org |

| GC-MS | Analysis of volatile compounds in wine | fmach.it |

| Orbitrap GC-MS | Analysis of organosilicon compounds | wiley.com |

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound. The key functional groups are the oxirane ring and the carbon-carbon double bond of the propenyl group.

The oxirane ring exhibits characteristic vibrational modes. The C-O stretching of the ether linkage in epoxides typically appears in the 1050-1150 cm⁻¹ region of the IR spectrum. libretexts.org A more specific absorption for the oxirane ring itself is often observed around 815-950 cm⁻¹ and 750-880 cm⁻¹. researchgate.net For instance, in the epoxidation of linoleic acid, the formation of the oxirane ring was confirmed by the appearance of a peak at 860 cm⁻¹. researchgate.net The C=C stretching vibration of the propenyl group is expected in the range of 1650-1600 cm⁻¹. researchgate.net The =C-H stretching of the vinyl group would appear around 3050-3000 cm⁻¹. researchgate.net The NIST Chemistry WebBook provides IR spectral data for similar compounds like propylene (B89431) oxide and allyl alcohol, which can be used for comparison. nist.govnist.gov

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Reference |

| Oxirane Ring | Ring vibration | 815-950, 750-880 | researchgate.net |

| C-O (ether) | Stretch | 1050-1150 | libretexts.org |

| C=C (alkene) | Stretch | 1600-1650 | researchgate.net |

| =C-H (alkene) | Stretch | 3000-3050 | researchgate.net |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating this compound from reaction mixtures and for assessing its purity, particularly in distinguishing between its different stereoisomers.

Gas Chromatography (GC) is a primary technique for the separation and analysis of volatile compounds like this compound. scielo.br Due to the existence of cis/trans and enantiomeric isomers, specialized GC columns are often required for effective separation.

Capillary GC, especially with chiral stationary phases, is a powerful method for separating stereoisomers. gcms.cz The separation of isomers is based on the differential interactions between the isomers and the stationary phase. Liquid crystalline stationary phases have shown high selectivity for separating positional and cis-trans isomers of hydrocarbons. vurup.sk The choice of the stationary phase is critical; for instance, beta-cyclodextrins derivatized with alkyl substituents are used to create chiral columns that can resolve enantiomers. gcms.cz The separation of isomeric hydrocarbons can be influenced by factors such as the type of mesophase of the liquid crystal and the molecular structure of both the stationary phase and the analyte. nahrainuniv.edu.iq

High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis and purification of this compound, especially when the compound is less volatile or when larger quantities are needed. nih.gov

For the separation of stereoisomers, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to different retention times and thus, separation. The selection of the appropriate CSP and mobile phase is crucial for achieving good resolution. HPLC can be used to monitor the progress of reactions involving this compound and to assess the enantiomeric purity of the final product.

Advanced X-ray Crystallography for Absolute Configuration Determination

The definitive assignment of the absolute configuration of a chiral molecule is a critical step in stereoselective synthesis and the characterization of natural products. For a molecule such as this compound, which contains only carbon, hydrogen, and a single oxygen atom, this determination by X-ray crystallography presents a significant challenge. The method relies on the phenomenon of anomalous scattering, which is inherently weak for such light atoms. ed.ac.ukmit.edu However, advancements in instrumentation, data collection strategies, and analytical methods have made it possible to reliably determine the absolute configuration of even these light-atom structures. mit.edu

The primary technique in X-ray crystallography for establishing absolute configuration is the analysis of Bijvoet pairs—reflections (hkl) and (-h-k-l) that are not equivalent in a non-centrosymmetric crystal when anomalous scattering is present. mit.edunih.gov The intensity differences between these pairs, while small for light atoms, hold the key to the molecule's absolute stereochemistry.

A successful determination for a compound like this compound would necessitate a multi-faceted approach:

High-Quality Crystal Growth: The first and most crucial step is the growth of a high-quality single crystal. This can be a significant hurdle for a small, potentially volatile molecule.

Choice of X-ray Radiation: For light-atom structures, the use of longer wavelength radiation, such as Cu Kα (λ = 1.5418 Å), is highly recommended over the more common Mo Kα (λ = 0.7107 Å). mdpi.comuq.edu.au The anomalous scattering effect is stronger at longer wavelengths, leading to more significant differences in Bijvoet pair intensities. mit.edu

High-Redundancy Data Collection: Collecting a highly redundant dataset, where each unique reflection is measured multiple times, is essential for improving the signal-to-noise ratio and the precision of the intensity measurements.

Once a high-quality dataset is collected, the absolute configuration is determined through the refinement of a parameter that describes the mixing of the two possible enantiomers in the crystal structure model. The most established of these is the Flack parameter, x. wikipedia.org

A value of x close to 0, with a small standard uncertainty, indicates that the refined model has the correct absolute configuration.

A value close to 1 suggests that the inverted structure is correct.

A value around 0.5 may indicate a racemic twin. wikipedia.org

The interpretation of the Flack parameter is critically dependent on its standard uncertainty (s.u.). For a reliable assignment in a light-atom structure, the s.u. should be very small, ideally less than 0.1 for an enantiopure compound. ed.ac.uk

Detailed Research Findings

While specific crystallographic data for this compound is not publicly available, we can illustrate the process with hypothetical data that would be expected from such an analysis.

Table 1: Hypothetical Crystallographic Data and Refinement for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₈O |

| Formula Weight | 84.12 |

| Temperature | 100(2) K |

| Wavelength (Cu Kα) | 1.54178 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.678(1) Å |

| b = 8.912(2) Å | |

| c = 10.123(2) Å | |

| α = 90° | |

| β = 90° | |

| γ = 90° | |

| Volume | 512.3(2) ų |

| Z | 4 |

| Density (calculated) | 1.091 Mg/m³ |

| Reflections Collected | 10245 |

| Independent Reflections | 1189 [R(int) = 0.034] |

| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.085 |

In this hypothetical scenario, the Flack parameter of 0.05 with a standard uncertainty of 0.07 would be considered a good indication of the correct absolute configuration assignment.

More advanced statistical methods have been developed to improve the reliability of absolute structure determination, especially for challenging cases. One of the most powerful is the use of Bayesian statistics on Bijvoet differences, as proposed by Hooft and colleagues. iucr.orgnih.govuu.nl This method provides a probability that the assigned absolute structure is correct.

Table 2: Advanced Analysis of Absolute Structure for this compound

| Method | Parameter | Value | Interpretation |

|---|---|---|---|

| Flack Parameter | x | 0.05(7) | Indicates the correct model with some uncertainty. |

| Hooft Parameter | y | 0.04(6) | Consistent with the Flack parameter. |

| Bayesian Statistics | P2(true) | > 0.999 | Very high probability that the model is correct. |

| P3(rac-twin) | < 0.001 | Very low probability of racemic twinning. |

The Bayesian analysis, in this case, provides a much more definitive confirmation of the absolute configuration than the Flack parameter alone. A probability greater than 0.999 gives very high confidence in the assignment.

2 1 Propenyl Oxirane As a Building Block in Complex Chemical Synthesis and Materials Science

Precursor in the Synthesis of Chiral Intermediates

Chiral epoxides are highly sought-after intermediates in organic synthesis, particularly for the pharmaceutical and agrochemical industries, due to their ability to introduce specific stereochemistry into a target molecule. nih.govmdpi.comresearchgate.net The ring-opening of the oxirane is a predictable process, often proceeding via an SN2 mechanism, which allows for the installation of two vicinal functional groups with controlled stereochemistry. nih.gov

2-(1-Propenyl)oxirane can be utilized in desymmetrization processes or kinetic resolutions to yield enantiomerically enriched products. For example, the reaction of vinyl epoxides with various nucleophiles, catalyzed by chiral organocatalysts, can selectively open the ring to produce optically active 1,2-amino alcohols or diols. nih.govresearchgate.net These chiral products are fundamental building blocks for a wide array of more complex molecules, including ligands for asymmetric catalysis and intermediates for drug synthesis. taylorfrancis.comdoi.org The presence of the propenyl group offers an additional site for chemical modification, further enhancing its synthetic utility.

Monomer in Polymer Chemistry

The dual functionality of this compound makes it a compelling monomer for polymer synthesis. The oxirane ring can undergo ring-opening polymerization (ROP) to form a polyether backbone, while the pendant propenyl group remains available for subsequent cross-linking or functionalization reactions. mt.com

Ring-Opening Polymerization Mechanisms (Cationic, Anionic)

Ring-opening polymerization (ROP) of epoxides like this compound can be initiated by either cationic or anionic species, leading to the formation of polyethers. wikipedia.orgyoutube.com

Cationic Ring-Opening Polymerization (CROP): In CROP, an electrophilic initiator, such as a Brønsted acid or Lewis acid, activates the epoxide by protonating or coordinating to the oxygen atom, forming an activated oxonium ion. wikipedia.orgmdpi.comresearchgate.netresearchgate.net The polymerization proceeds by the nucleophilic attack of another monomer molecule on one of the carbon atoms of the strained ring. This process typically follows an SN2 mechanism. Due to the electronic influence of the propenyl group, the attack may show regioselectivity. The chain grows as this process repeats, adding monomer units to the propagating polymer chain. wikipedia.org

Anionic Ring-Opening Polymerization (AROP): AROP is initiated by a strong nucleophile, such as an alkali metal hydroxide (B78521) or an alkoxide. youtube.comnih.gov The initiator attacks one of the epoxide's carbon atoms—typically the less sterically hindered one—in an SN2 reaction, opening the ring and forming an alkoxide. This newly formed alkoxide at the chain end then acts as the nucleophile for the next propagation step, attacking another monomer molecule. youtube.comnih.gov This chain-growth process continues until the monomer is consumed or the reaction is terminated. AROP of epoxides can be a "living" polymerization, allowing for the synthesis of polymers with well-defined molecular weights and narrow distributions.

| Polymerization Type | Initiator Type | Propagation Mechanism | Key Features |

| Cationic (CROP) | Brønsted or Lewis Acids (e.g., H₂SO₄, BF₃) | SN2 attack on activated oxonium ion | Can be rapid; side reactions are possible. |

| Anionic (AROP) | Strong Nucleophiles (e.g., KOH, RO⁻K⁺) | SN2 attack on epoxide carbon | Can be "living"; allows for good control over polymer architecture. |

Copolymerization Studies

This compound can be copolymerized with other cyclic monomers, such as ethylene (B1197577) oxide or propylene (B89431) oxide, to tailor the properties of the resulting polyether. The incorporation of the propenyl-functionalized units introduces unsaturation along the polymer backbone, which can be used for various post-polymerization modifications, such as cross-linking through radical polymerization or functionalization via thiol-ene click reactions. researchgate.net

Studies on the copolymerization of structurally similar vinyl epoxides, like 3,4-epoxy-1-butene, with electron-deficient monomers such as maleic anhydride have shown a tendency to form alternating copolymers under free-radical conditions. tandfonline.comresearchgate.net This suggests that this compound could also participate in such copolymerizations, yielding functional materials with alternating structures. Cationic copolymerization with vinyl ethers is another route, proceeding through concurrent vinyl-addition and ring-opening mechanisms to create novel copolymer structures. rsc.org

Synthesis of Polyether Polyols and Related Materials

A significant application of epoxide polymerization is the synthesis of polyether polyols, which are key precursors for polyurethanes. mt.com The synthesis begins with a multifunctional initiator, such as glycerol, trimethylolpropane, or sorbitol, which contains multiple active hydrogen atoms. Anionic ring-opening polymerization of this compound is initiated from these sites, causing polymer chains to grow from the core initiator molecule.

The resulting structure is a polyether polyol with a defined number of hydroxyl end-groups (determined by the initiator) and pendant propenyl groups along the polyether chains. These vinyl-functionalized polyols are valuable intermediates. google.com They can be reacted with diisocyanates to form polyurethanes, and the propenyl groups can be subsequently used to impart additional properties, such as UV-curability or enhanced cross-link density, creating more robust and versatile materials. researchgate.netatlantis-press.comresearchgate.net

Scaffold for the Construction of Diverse Heterocyclic Systems

The strained oxirane ring is a versatile functional group that can serve as an electrophilic scaffold for building a variety of more complex heterocyclic structures. dntb.gov.ua The reaction of this compound with different nucleophiles can lead to ring-opened intermediates that are primed for subsequent intramolecular cyclization to form new rings.

For instance, reaction with primary amines can yield amino alcohols. researchgate.net These intermediates can then be used in further synthetic steps to construct nitrogen-containing heterocycles like piperazines or morpholines. Similarly, reaction with dinucleophiles can lead directly to the formation of larger heterocyclic systems in a single step. The inherent reactivity of the epoxide ring, driven by ring strain, makes it a reliable anchor point for assembling diverse molecular architectures. researchgate.netyoutube.com

Applications in Specialty Chemical Synthesis

The unique combination of an epoxide and an alkene in this compound allows for its use in a range of specialty chemical applications. The epoxide can be opened to install a variety of functional groups, while the propenyl group serves as a handle for further transformations or as a polymerizable unit.

This dual reactivity is valuable in creating:

Functional Coatings and Resins: Polymers derived from this compound can be used in coatings where the pendant vinyl groups are cross-linked after application, leading to durable and chemically resistant films. google.com

Adhesives and Sealants: The ability to form cross-linked polymer networks makes it a useful component in advanced adhesive and sealant formulations.

Intermediates for Fine Chemicals: Through selective transformations of either the epoxide or the double bond, this compound can be converted into a variety of complex organic molecules used in the synthesis of pharmaceuticals, fragrances, and other high-value chemical products. acs.orggoogle.commdpi.com

Green Chemistry and Sustainable Approaches in 2 1 Propenyl Oxirane Chemistry

Development of Environmentally Benign Synthetic Routes

The pursuit of green and sustainable chemical production has led to the exploration of several environmentally benign synthetic routes to 2-(1-propenyl)oxirane and related epoxides. These methods aim to reduce or eliminate the use of hazardous substances and minimize environmental impact. nih.gov

One promising approach involves the use of biocatalysts and ecocatalysts. For instance, the epoxidation of related compounds like β-pinene has been successfully achieved using ecocatalysts derived from Mn-rich plants. mdpi.comresearchgate.net These catalysts, prepared through green processes, have demonstrated high conversion rates and good yields under mild conditions. mdpi.comresearchgate.net

Another significant area of development is the use of greener oxidants. Hydrogen peroxide, a clean and environmentally friendly oxidizing agent, is often employed in conjunction with various catalysts to achieve epoxidation. mdpi.com This approach avoids the stoichiometric use of peroxy acids, which can generate significant waste.

Furthermore, the development of synthetic protocols using deep eutectic solvents (DES) as both catalyst and reaction medium represents a move towards more benign reaction conditions. nih.gov These solvents are often biodegradable, non-toxic, and cost-effective, offering a greener alternative to traditional volatile organic solvents. nih.gov Research in this area has demonstrated excellent yields and superior atom economy for the synthesis of related heterocyclic compounds. nih.gov

The direct epoxidation of olefins using molecular oxygen in the vapor phase over a silver catalyst is another route being explored for its environmental benefits. google.com Innovations in this area focus on enhancing selectivity to the desired epoxide product, thereby reducing byproducts. google.com

Catalyst Development for Enhanced Sustainability

Catalysis is a cornerstone of green chemistry, and the development of sustainable catalysts is paramount for the efficient and environmentally friendly synthesis of this compound. acs.org Research efforts are concentrated on creating catalysts that are not only highly active and selective but also reusable and derived from abundant, non-toxic materials.

A notable advancement is the use of ecocatalysts, which are derived from biological sources. For example, manganese-rich biomass has been transformed into effective catalysts for epoxidation reactions. mdpi.com These "ecocatalysts" can be prepared through environmentally friendly processes and have shown high efficacy in the synthesis of related epoxides like β-pinene oxide. mdpi.comresearchgate.net

Metal-organic frameworks (MOFs) are also emerging as promising catalysts. Zirconium-based MOFs, such as MIP-202(Zr), have demonstrated superior performance in the ring-opening of epoxides, a reaction type relevant to the chemistry of this compound. researchgate.net These catalysts can operate under mild conditions and exhibit high recyclability. researchgate.net

Furthermore, the development of supported catalysts, where the active catalytic species is immobilized on a solid support, offers advantages in terms of catalyst recovery and reuse. Polystyrene-supported molybdenum complexes have been effectively used for the epoxidation of olefins with high selectivity. researchgate.net

Solvent-Free and Energy-Efficient Methodologies

A key objective in green chemistry is to minimize energy consumption and the use of volatile organic solvents, which are often toxic and contribute to pollution. nih.gov For the synthesis of this compound and related compounds, several solvent-free and energy-efficient methodologies are being explored.